四苄基沃格列波糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

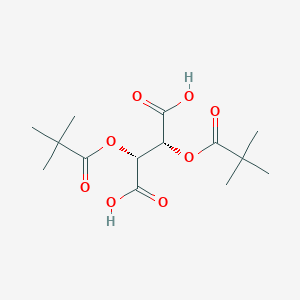

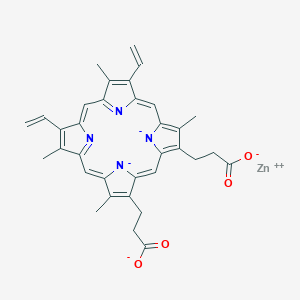

Tetrabenzyl-voglibose is a derivative of Voglibose which is an α-Glucosidase inhibitor used as an antidiabetic.

科学研究应用

四苄基沃格列波糖:科学研究应用的综合分析

医学研究 抗糖尿病和抗肥胖应用: 四苄基沃格列波糖是沃格列波糖的衍生物,沃格列波糖是一种有效的α-葡萄糖苷酶抑制剂。 由于其抗糖尿病活性,它已被用于治疗高血糖和II型糖尿病 . 此外,研究表明沃格列波糖对认知障碍和阿尔茨海默病具有神经保护作用 ,以及对非酒精性脂肪肝病 (NAFLD) 的潜在益处 .

药物制剂 透皮给药: 该化合物已被探索用于透皮贴剂,透皮贴剂是通过溶剂蒸发技术使用各种聚合物制备的。 这种药物递送方法可以提供药物的控制释放,可能提高患者依从性和疗效 .

化学性质 晶体结构分析: 在化学领域,四苄基沃格列波糖的晶体形式因其物理性质而受到研究。 晶体结构在其铜X射线粉末衍射图谱中表现出特定的峰,这对于该化合物的合成和质量控制可能具有重要意义 .

参考物质 标准化和校准: 作为一种高品质的认证参考物质,四苄基沃格列波糖用于生物化学研究中的标准化和校准过程。 它有助于确保实验结果的准确性和一致性 .

作用机制

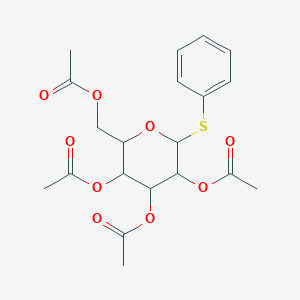

Tetrabenzyl-voglibose, also known as 2-(((1S,2S,3R,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexyl)amino)propane-1,3-diol or 2-[[(1S,2S,3R,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol, is a derivative of Voglibose .

Target of Action

The primary target of Tetrabenzyl-voglibose is the alpha-glucosidase enzymes in the brush border of the small intestines . These enzymes are responsible for breaking down complex carbohydrates into simpler sugars, which can then be absorbed into the bloodstream .

Mode of Action

Tetrabenzyl-voglibose acts as a competitive inhibitor of alpha-glucosidase enzymes . By binding to these enzymes, it prevents them from breaking down complex carbohydrates. This inhibition slows down the digestion and absorption of carbohydrates in the digestive system .

Biochemical Pathways

The inhibition of alpha-glucosidase enzymes leads to a delay in carbohydrate breakdown, resulting in a gradual release of glucose into the bloodstream . This prevents a rapid increase in postprandial (after-meal) plasma glucose levels .

Pharmacokinetics

Voglibose, the parent compound of Tetrabenzyl-voglibose, is poorly absorbed orally and primarily acts within the gastrointestinal tract . It is metabolized by intestinal enzymes and microbial flora and is predominantly excreted in stools . The pharmacokinetic properties of Tetrabenzyl-voglibose are expected to be similar, but specific studies are needed to confirm this.

Result of Action

The primary result of Tetrabenzyl-voglibose’s action is the regulation of postprandial blood glucose levels . By slowing the breakdown and absorption of carbohydrates, it helps prevent post-meal spikes in blood glucose levels . This makes it a valuable tool in the management of type II diabetes .

Action Environment

The action of Tetrabenzyl-voglibose is primarily localized to the gastrointestinal tract, where it inhibits alpha-glucosidase enzymes . Environmental factors such as diet can influence its efficacy. For example, a meal high in complex carbohydrates would require more alpha-glucosidase activity for digestion, potentially enhancing the drug’s effect . .

属性

CAS 编号 |

115250-39-0 |

|---|---|

分子式 |

C38H45NO7 |

分子量 |

627.8 g/mol |

IUPAC 名称 |

2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol |

InChI |

InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34?,35-,36?,37-,38-/m0/s1 |

InChI 键 |

DYSHUNINHUTCLX-GZLOPLGZSA-N |

SMILES |

C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |

手性 SMILES |

C1C([C@@H](C([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |

规范 SMILES |

C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |

同义词 |

TBV; TETRABENZYL-VOGLIBOSE; Tetrabenzyl-voglibose(TBV); Voglibose TBV; 3,4-Dideoxy-4-[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Tetrabenzyl Voglibose's crystalline form in the production of Voglibose?

A: Research has shown that crystalline Tetrabenzyl Voglibose offers significant advantages over its oily counterpart in the production of Voglibose. [, , ] The crystalline form boasts higher purity and content, leading to easier storage and transportation. [, , ] This enhanced purity also translates to a cleaner reaction during Voglibose synthesis, minimizing the introduction or formation of impurities. [, , ]

Q2: How is the crystalline form of Tetrabenzyl Voglibose characterized?

A: The crystalline structure of Tetrabenzyl Voglibose has been meticulously characterized using various techniques. X-ray powder diffraction analysis reveals distinct peaks at 2Theta = 16.84 ± 0.20°, 18.99 ± 0.20°, and 24.11 ± 0.20°. [, ] Furthermore, its melting point has been determined to be within the range of 88.0°C to 90.8°C. [, ] These physical properties provide a reliable means of identifying and differentiating the crystalline form from its oily counterpart. [, ]

Q3: What is the primary method for synthesizing Voglibose from Tetrabenzyl Voglibose?

A: A novel method utilizes hydrazine as a hydrogen donor for the debenzylation of Tetrabenzyl Voglibose, yielding Voglibose as the final product. [] This approach offers an alternative pathway for the synthesis of this important anti-diabetic compound. []

Q4: Are there any alternative synthetic routes or methods being explored for Voglibose production using Tetrabenzyl Voglibose?

A: While the use of hydrazine for debenzylation is a significant development, research continues to explore alternative synthetic routes for Voglibose using Tetrabenzyl Voglibose. [] This ongoing exploration aims to optimize the synthesis process, potentially leading to increased efficiency, yield, or cost-effectiveness. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)